molecular formula C19H19FN2O2S2 B2615610 N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide CAS No. 923112-97-4

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide

Cat. No. B2615610
CAS RN: 923112-97-4
M. Wt: 390.49
InChI Key: GKRYNOQQVVQENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a thiazole ring and a benzenesulfonamide group . Thiazoles are a type of heterocyclic compound that contain a five-membered ring with one sulfur atom and one nitrogen atom . Benzenesulfonamides are a class of organic compounds that contain a benzene ring attached to a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The thiazole ring and the benzenesulfonamide group would likely contribute significantly to the compound’s overall shape and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are generally stable, aromatic compounds , and benzenesulfonamides are typically solid at room temperature .

Scientific Research Applications

Gastroprotective Properties

One related compound, ebrotidine, showcases significant scientific interest due to its gastroprotective properties. It combines H2-receptor antagonist properties with cytoprotective effects, influencing mucus gel characteristics beneficially for ulcer treatment. This suggests potential research applications of similar compounds in exploring new treatments for gastrointestinal disorders (Slomiany, Piotrowski, & Slomiany, 1997).

Photosensitive Protecting Groups

Photosensitive protecting groups, such as 2-nitrobenzyl and 2,4-dinitrobenzenesulfenyl, are critical in synthetic chemistry, highlighting the potential of similar structures in facilitating controlled reactions and the development of novel synthetic pathways. This area of research holds promise for the future, particularly in the development of sensitive and selective synthetic processes (Amit, Zehavi, & Patchornik, 1974).

Synthesis of Key Intermediates

The practical synthesis of key intermediates, such as 2-fluoro-4-bromobiphenyl, crucial for the manufacture of non-steroidal anti-inflammatory drugs, underscores the importance of novel synthetic methods. Research in this direction can improve the efficiency and reduce the costs of pharmaceutical production, offering insights into the scalability and environmental impact of chemical synthesis (Qiu et al., 2009).

Electrochemical Surface Finishing and Energy Storage

Research involving Lewis acidic haloaluminate room-temperature ionic liquids for electroplating and energy storage technologies demonstrates the broad applicability of specialized chemical compounds in advanced manufacturing and renewable energy storage solutions. This suggests potential research applications of similar compounds in enhancing electrochemical processes and materials science (Tsuda, Stafford, & Hussey, 2017).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines show significant promise in the development of optoelectronic materials. The integration of these structures into π-extended conjugated systems for luminescent and electroluminescent properties opens avenues for research into novel materials for organic light-emitting diodes and solar cells. This underscores the potential of similar compounds in advancing materials science and renewable energy technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

Given the biological activity of many thiazole and benzenesulfonamide derivatives, this compound could potentially be of interest in medicinal chemistry or drug discovery . Further studies would be needed to determine its properties and potential uses.

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S2/c1-13-6-7-18(14(2)10-13)26(23,24)21-9-8-17-12-25-19(22-17)15-4-3-5-16(20)11-15/h3-7,10-12,21H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRYNOQQVVQENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.